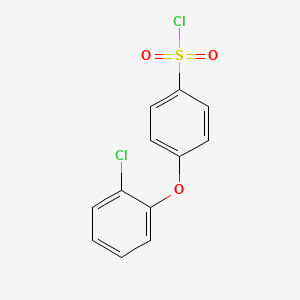

4-(2-chlorophenoxy)benzenesulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-chlorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-11-3-1-2-4-12(11)17-9-5-7-10(8-6-9)18(14,15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZBGLOVCXTRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383341 | |

| Record name | 4-(2-chlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610277-84-4 | |

| Record name | 4-(2-Chlorophenoxy)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610277-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-chlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Chlorophenoxy)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-chlorophenoxy)benzenesulfonyl chloride

Abstract: This whitepaper provides a detailed technical guide for the synthesis of 4-(2-chlorophenoxy)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document outlines a robust two-step synthetic pathway, beginning with the formation of a diaryl ether via the Ullmann condensation, followed by electrophilic chlorosulfonation. The guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, validated experimental protocols, and comprehensive characterization data to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound is a versatile chemical building block essential for synthesizing a range of target molecules, particularly sulfonamide derivatives used in medicinal chemistry.[1] Its structure, featuring a diaryl ether linkage and a reactive sulfonyl chloride group, allows for facile introduction of diverse functionalities, making it a valuable intermediate in the production of anti-inflammatory drugs, analgesics, herbicides, and pesticides.[1] The strategic importance of this compound necessitates a reliable and well-understood synthetic route that is both scalable and reproducible.

This guide focuses on a logical and field-proven retrosynthetic approach, breaking down the synthesis into two core transformations: the formation of the C-O ether bond and the subsequent introduction of the sulfonyl chloride moiety.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule suggests a two-step pathway. The primary disconnection is at the sulfonyl chloride group, which can be installed onto a diaryl ether precursor via an electrophilic aromatic substitution. The second key disconnection is the diaryl ether bond itself, leading to two simpler aromatic precursors.

Scheme 1: Retrosynthetic Analysis

This analysis leads to a forward synthesis strategy involving:

-

Diaryl Ether Formation: Coupling of a phenol with an aryl halide.

-

Chlorosulfonation: Introduction of the -SO₂Cl group onto the diaryl ether backbone.

The following sections will detail the mechanistic rationale and experimental protocols for this designed pathway.

Pathway Execution: From Starting Materials to Final Product

Step 1: Synthesis of 2-chlorodiphenyl ether via Ullmann Condensation

The formation of the diaryl ether linkage is a critical step. While several methods exist, the copper-catalyzed Ullmann condensation remains a robust and cost-effective choice, particularly for electron-poor aryl halides.[2][3] The reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.[4]

Mechanism Insight: The Ullmann condensation typically proceeds through a Cu(I)/Cu(III) catalytic cycle.[2] The reaction begins with the formation of a copper phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide. The final diaryl ether product is formed via reductive elimination, which also regenerates the active Cu(I) catalyst.[2] The choice of a high-boiling polar solvent like DMF or NMP is crucial to achieve the necessary reaction temperatures, which are often above 100°C.[2]

Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure based on established methodologies.[5]

-

Reagent Setup: To a three-necked round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add 2-chlorophenol (1.0 eq), 1-bromo-4-nitrobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and copper(I) iodide (CuI, 0.1 eq) as the catalyst.

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 140-150°C and maintain for 12-24 hours, monitoring progress by TLC.

-

Work-up: After cooling to room temperature, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-chloro-4'-nitrodiphenyl ether.

Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction, would be required to produce the 4-(2-chlorophenoxy)benzenesulfonic acid precursor for the final step. A more direct route is the chlorosulfonation of 2-chlorodiphenyl ether.

Step 2: Chlorosulfonation of 2-chlorodiphenyl ether

The final step is the introduction of the sulfonyl chloride group onto the diaryl ether. Direct chlorosulfonation using chlorosulfonic acid (ClSO₃H) is a powerful and common method for this transformation.[6][7] The reaction is an electrophilic aromatic substitution, where the highly reactive electrophile is generated from chlorosulfonic acid.[8]

Mechanism Insight: At lower temperatures, chlorosulfonic acid exists in an equilibrium that generates the electrophile SO₂Cl⁺.[8] This species then attacks the electron-rich aromatic ring of the diaryl ether. The para-position to the ether linkage is strongly activated, directing the substitution to that position. The reaction is typically performed in an excess of chlorosulfonic acid, which also acts as the solvent.[6] Due to the hazardous nature of chlorosulfonic acid, strict safety precautions are mandatory.[9]

Experimental Protocol: Chlorosulfonation

-

Reagent Setup: In a flask equipped with a dropping funnel and a gas outlet to neutralize HCl gas, cool chlorosulfonic acid (5.0 eq) to 0°C in an ice bath.

-

Substrate Addition: Slowly add 2-chlorodiphenyl ether (1.0 eq) to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 5°C during the addition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by NMR or LC-MS.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound. The product is moisture-sensitive and should be stored in a desiccator.[10]

Data Summary and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| CAS Number | 610277-84-4 | [1][10] |

| Molecular Formula | C₁₂H₈Cl₂O₃S | [1][11] |

| Molecular Weight | 303.16 g/mol | [1][10] |

| Appearance | Light beige to off-white solid | [1][10] |

| Melting Point | 89-94°C | [10] |

| Storage | 2-8°C, sealed, away from moisture | [10] |

Expected Spectroscopic Data:

-

¹H NMR: Aromatic protons will appear in the range of 7.0-8.0 ppm, showing characteristic splitting patterns for the substituted benzene rings.

-

¹³C NMR: Signals for 12 aromatic carbons, with shifts influenced by the chloro, ether, and sulfonyl chloride substituents.

-

IR Spectroscopy: Characteristic peaks for S=O stretching (around 1370 and 1180 cm⁻¹), C-O-C stretching, and C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for two chlorine atoms.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis pathway.

Caption: Synthetic workflow for this compound.

Safety and Handling

-

Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Aryl Halides and Phenols: These compounds can be irritants and toxic. Avoid inhalation and skin contact.

-

Work-up: The quenching of chlorosulfonic acid with ice is highly exothermic and releases HCl gas. This step must be performed slowly and carefully in a fume hood.

Conclusion

This guide presents a well-established and logical pathway for the synthesis of this compound. By detailing the mechanistic underpinnings of the key Ullmann condensation and chlorosulfonation steps, and providing clear, actionable protocols, this document serves as a valuable resource for researchers in organic synthesis and drug development. Adherence to the described procedures and safety precautions will enable the reliable and reproducible synthesis of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. synarchive.com [synarchive.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. api.pageplace.de [api.pageplace.de]

- 7. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

- 10. This compound CAS#: 610277-84-4 [amp.chemicalbook.com]

- 11. PubChemLite - this compound (C12H8Cl2O3S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 4-(2-chlorophenoxy)benzenesulfonyl chloride (CAS Number 610277-84-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-(2-chlorophenoxy)benzenesulfonyl chloride, a key intermediate in the synthesis of a diverse range of biologically active molecules. The document details its chemical and physical properties, outlines a probable synthetic pathway, and explores its reactivity, particularly in the formation of sulfonamides. Emphasis is placed on the applications of its derivatives in drug discovery, with a focus on their roles as potential inhibitors of key enzymes such as cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs). This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and agrochemical development, providing foundational knowledge and practical insights into the utilization of this versatile chemical building block.

Introduction

This compound is a diaryl ether derivative that has garnered significant interest as a versatile scaffold in medicinal and agricultural chemistry.[1][2] Its unique structural combination of a phenoxy linkage and a reactive sulfonyl chloride functional group makes it an ideal starting material for the synthesis of a wide array of sulfonamide-based compounds.[1] These derivatives have shown promise in the development of novel therapeutic agents, including anti-inflammatory drugs and anticancer therapies, as well as in the formulation of next-generation herbicides and pesticides.[1][2]

The diaryl ether motif is a common feature in many biologically active compounds, contributing to their conformational flexibility and ability to interact with various biological targets. The addition of a sulfonyl chloride group provides a reactive handle for the facile introduction of a sulfonamide linkage, a pharmacophore known for its strong hydrogen bonding capabilities and its presence in numerous approved drugs. This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its application in the synthesis of potential enzyme inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 610277-84-4 | [1] |

| Molecular Formula | C₁₂H₈Cl₂O₃S | [1] |

| Molecular Weight | 303.16 g/mol | [1] |

| Appearance | Light beige to off-white solid | [1] |

| Melting Point | 89-94 °C | |

| Purity | ≥ 97% (by NMR) | [1] |

| Solubility | Soluble in many organic solvents | |

| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place. Moisture sensitive. | [1] |

Synthesis and Reactivity

Synthetic Pathway

Step 1: Ullmann Condensation to form 2-chlorodiphenyl ether

The Ullmann condensation is a classic and widely used method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[3][4][5] In this case, 2-chlorophenol would be reacted with a suitable para-substituted halobenzene, such as 1-bromo-4-nitrobenzene, in the presence of a copper catalyst and a base at elevated temperatures. The nitro group can subsequently be reduced and converted to a sulfonic acid. A more direct approach would be the coupling of 2-chlorophenol with a para-halobenzenesulfonic acid derivative, though this can be more challenging.

Step 2: Chlorosulfonation of 2-chlorodiphenyl ether

The resulting 2-chlorodiphenyl ether would then undergo electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.[6] This reaction is typically carried out in the absence of a solvent or in a chlorinated solvent. The sulfonyl group is directed to the para-position of the unsubstituted phenyl ring due to steric hindrance from the 2-chloro-phenoxy group.

A general reaction scheme is presented below:

Figure 1: A plausible two-step synthetic pathway to this compound.

Reactivity Profile

The primary utility of this compound in organic synthesis stems from the high reactivity of the sulfonyl chloride group. This functional group is an excellent electrophile and readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[1]

The reaction with amines is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The general mechanism for this reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur atom, followed by the departure of the chloride leaving group.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a precursor to a multitude of biologically active sulfonamides. The diaryl ether sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against several important enzyme targets.

Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. A number of diaryl heterocyclic compounds are known to be selective COX-2 inhibitors, and the diaryl ether scaffold is a recognized pharmacophore in this class of molecules.[7][8][9][10] The sulfonamide group is often a crucial component for achieving COX-2 selectivity.[7] While specific COX-2 inhibitors derived directly from this compound are not explicitly detailed in the available literature, its structural similarity to known COX-2 inhibitor backbones makes it a highly attractive starting material for the synthesis of new potential anti-inflammatory agents.

Figure 2: Inhibition of the COX-2 pathway by diaryl ether sulfonamide derivatives.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.[1][11][12][13][14] Sulfonamides are the cornerstone of carbonic anhydrase inhibitor design. Diaryl ether sulfonamides have been investigated as potent inhibitors of various CA isoforms, including the tumor-associated CA IX and CA XII.[1][11] The this compound scaffold provides a direct route to novel diaryl ether sulfonamides that could be explored for their potential as selective CA inhibitors.

Figure 3: Inhibition of carbonic anhydrase by diaryl ether sulfonamide derivatives.

Agrochemicals

The chlorophenoxy moiety is a well-established toxophore in the agrochemical industry, being a key structural feature of widely used herbicides such as 2,4-D and MCPA.[15][16] These compounds often act as synthetic auxins, disrupting normal plant growth. The incorporation of a benzenesulfonamide group can further modulate the biological activity and selectivity of these compounds.[8] Therefore, this compound serves as a valuable intermediate for the synthesis of novel herbicides and pesticides with potentially enhanced efficacy and improved crop safety profiles.[1][2]

Experimental Protocols

As a specific, validated protocol for the synthesis of this compound is not available, a general procedure for the chlorosulfonation of a diaryl ether, based on the synthesis of related compounds, is provided below for illustrative purposes. Note: This is a hypothetical protocol and requires optimization and validation in a laboratory setting.

Illustrative Protocol: Chlorosulfonation of 2-chlorodiphenyl ether

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place 2-chlorodiphenyl ether (1.0 eq).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Figure 4: A generalized workflow for the chlorosulfonation of a diaryl ether.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also moisture-sensitive and should be stored under an inert atmosphere.[1] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active sulfonamide derivatives. Its straightforward reactivity and the established importance of the diaryl ether sulfonamide scaffold in medicinal and agricultural chemistry make it a compound of significant interest for further research and development. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, with the aim of facilitating its use in the discovery of novel therapeutic agents and agrochemicals. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the potential for significant advancements in these fields.

References

- 1. Synthesis of diaryl ethers with acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of new diarylheterocycles endowed with COX-2 inhibitory and NO-dependent activities [iris.unito.it]

- 10. Design and synthesis of 1,3-diarylurea derivatives as selective cyclooxygenase (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New selective carbonic anhydrase IX inhibitors: synthesis and pharmacological evaluation of diarylpyrazole-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel 1,3-diaryltriazene sulfonamides as carbonic anhydrase I, II, VII, and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Carbonic anhydrase inhibitors: Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms [flore.unifi.it]

- 15. EP0030333A1 - Alkyldiphenyl-ether sulfonic acid hydrazides, their production and use as blowing agents - Google Patents [patents.google.com]

- 16. patents.justia.com [patents.justia.com]

Spectroscopic Characterization of 4-(2-chlorophenoxy)benzenesulfonyl Chloride: A Technical Guide

Introduction: The Significance of 4-(2-chlorophenoxy)benzenesulfonyl Chloride

This compound is a pivotal intermediate in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its diaryl ether and sulfonyl chloride functionalities provide a versatile scaffold for creating complex molecular architectures.[1] As with any high-value synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering a framework for its characterization.

This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their synthetic and medicinal chemistry programs. The interpretations herein are grounded in fundamental spectroscopic principles and comparative data from analogous structures, ensuring a robust and reliable analytical paradigm.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its distinct aromatic rings and reactive sulfonyl chloride group, gives rise to a characteristic spectroscopic fingerprint. Understanding the interplay of these features is key to interpreting its spectra.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen environments.

Experimental Protocol: NMR Data Acquisition

A meticulously designed experimental protocol is crucial for obtaining high-quality NMR data, especially for a reactive species like a sulfonyl chloride.

Step-by-Step Methodology:

-

Solvent Selection: Due to the moisture sensitivity and reactivity of the sulfonyl chloride group, the use of anhydrous, aprotic deuterated solvents is essential. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Cap the NMR tube securely to prevent atmospheric moisture contamination.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Shim the instrument to achieve a homogeneous magnetic field.

-

Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.

-

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR analysis of this compound.

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum will show signals exclusively in the aromatic region. The electron-withdrawing nature of the sulfonyl chloride group and the influence of the ether linkage and the second chlorine atom will dictate the chemical shifts.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2', H-6' | ~ 7.9 - 8.1 | Doublet | 2H | Adjacent to the strongly electron-withdrawing -SO₂Cl group, resulting in significant deshielding. |

| H-3', H-5' | ~ 7.1 - 7.3 | Doublet | 2H | Ortho to the ether linkage, experiencing less deshielding compared to H-2' and H-6'. |

| H-3 to H-6 | ~ 7.0 - 7.6 | Multiplets | 4H | Protons on the 2-chlorophenoxy ring will exhibit complex splitting patterns due to their relative positions and coupling with each other. |

¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached groups.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4' | ~ 155 - 160 | Carbon attached to the ether oxygen, significantly deshielded. |

| C-1' | ~ 140 - 145 | Carbon attached to the -SO₂Cl group. |

| C-2', C-6' | ~ 128 - 132 | Aromatic carbons ortho to the -SO₂Cl group. |

| C-3', C-5' | ~ 118 - 122 | Aromatic carbons meta to the -SO₂Cl group. |

| C-1 | ~ 150 - 155 | Carbon attached to the ether oxygen on the 2-chlorophenoxy ring. |

| C-2 | ~ 125 - 130 | Carbon bearing the chlorine atom. |

| C-3 to C-6 | ~ 120 - 135 | Remaining aromatic carbons of the 2-chlorophenoxy ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. For this compound, the most prominent features will be the absorptions from the sulfonyl chloride and the diaryl ether moieties.

Experimental Protocol: IR Data Acquisition

As a solid, this compound can be analyzed using several methods. The thin solid film method is often preferred for its simplicity and the absence of interfering signals from a mulling agent.[2][3]

Step-by-Step Methodology (Thin Solid Film):

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of the solid in a volatile organic solvent like methylene chloride or acetone.[2]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate to subtract atmospheric and instrumental interferences.

-

Workflow for IR Spectroscopy (Thin Solid Film Method)

Caption: Workflow for IR analysis using the thin solid film method.

IR Spectral Interpretation (Predicted)

The IR spectrum will be dominated by strong absorptions from the S=O bonds of the sulfonyl chloride group.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds in the benzene rings.[4] |

| ~ 1370 - 1410 | Asymmetric SO₂ Stretch | Strong | A hallmark of the sulfonyl chloride functional group.[5] |

| ~ 1166 - 1204 | Symmetric SO₂ Stretch | Strong | The second key absorption for the sulfonyl chloride group.[5] |

| ~ 1240 - 1280 | Aryl C-O-C Asymmetric Stretch | Strong | Characteristic of the diaryl ether linkage.[6] |

| ~ 1050 - 1150 | Aryl C-O-C Symmetric Stretch | Strong | Another key indicator of the ether functionality.[6] |

| ~ 1580 & ~ 1480 | Aromatic C=C Stretch | Medium-Strong | In-ring vibrations of the benzene rings.[4] |

| ~ 750 - 770 | C-Cl Stretch | Medium-Strong | Arising from the chloro-substituted aromatic ring. |

| ~ 550 - 600 | S-Cl Stretch | Medium | Characteristic of the sulfur-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for analyzing this compound, provided it has sufficient volatility and thermal stability.

Step-by-Step Methodology (GC-MS):

-

Sample Preparation:

-

Instrument Setup (GC):

-

Use a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

-

Set an appropriate temperature program for the oven to ensure separation and elution of the compound.

-

The injector temperature should be high enough to volatilize the sample without causing degradation.

-

-

Instrument Setup (MS):

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range that encompasses the expected molecular ion (e.g., m/z 50-400).

-

Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Mass Spectral Interpretation (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragments resulting from the cleavage of the molecule's weakest bonds. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| m/z | Fragment | Rationale |

| 302/304/306 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for two chlorine atoms. |

| 267/269 | [M - Cl]⁺ | Loss of the chlorine atom from the sulfonyl chloride group. |

| 238/240 | [M - SO₂]⁺ | Loss of sulfur dioxide, a common fragmentation pathway for aromatic sulfonamides and related compounds.[9][10] |

| 199 | [M - SO₂Cl]⁺ | Cleavage of the C-S bond. |

| 168/170 | [Cl-C₆H₄-O-C₆H₄]⁺ | Fragment corresponding to the diaryl ether core. |

| 111/113 | [Cl-C₆H₄]⁺ | Fragment of the chlorophenyl ring. |

| 99/101 | [SO₂Cl]⁺ | Fragment of the sulfonyl chloride group. |

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data, based on established principles and comparative analysis, offers a robust guide for researchers. By following the detailed experimental protocols and interpretative frameworks presented, scientists can confidently characterize this important synthetic intermediate, ensuring the integrity and success of their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. acdlabs.com [acdlabs.com]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Chlorophenoxy)benzenesulfonyl chloride is a reactive intermediate crucial in the synthesis of various pharmaceutical and agrochemical compounds. Its utility is intrinsically linked to its purity and stability. As a sulfonyl chloride, its primary vulnerability is hydrolysis, a reaction that can be initiated by atmospheric moisture. This guide provides a comprehensive overview of the chemical stability of this compound, outlines its principal degradation pathway, and establishes rigorous, field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for reproducible experimental outcomes and the synthesis of target molecules with high purity and yield.

Chemical Identity and Properties

This compound is a solid organic compound with the molecular formula C₁₂H₈Cl₂O₃S and a molecular weight of 303.17 g/mol [1]. Its structure features a benzenesulfonyl chloride moiety substituted with a 2-chlorophenoxy group at the 4-position.

Key Physicochemical Properties:

The presence of the electrophilic sulfonyl chloride group (-SO₂Cl) makes the molecule highly susceptible to nucleophilic attack, which is the cornerstone of its reactivity and instability.

Core Stability Concerns and Degradation Pathways

The stability of sulfonyl halides, including this compound, generally decreases in the order of fluorides > chlorides > bromides > iodides[3]. The chloride variant represents a balance between reactivity and manageable stability, making it a common choice in synthesis[4].

Primary Degradation Pathway: Hydrolysis

The most significant factor affecting the stability of this compound is its sensitivity to moisture[2]. Sulfonyl chlorides readily react with water in a nucleophilic substitution reaction to yield the corresponding sulfonic acid and hydrochloric acid[3].

Reaction Mechanism: RSO₂Cl + H₂O → RSO₃H + HCl

This hydrolysis is often autocatalytic, as the generated HCl can accelerate the degradation of the remaining sulfonyl chloride. The rate of hydrolysis is dependent on factors such as temperature, pH, and the presence of catalysts. Studies on various aromatic sulfonyl chlorides have confirmed that the reaction proceeds via an SN2 mechanism, where water acts as the nucleophile[5][6].

The diagram below illustrates this critical degradation pathway.

Caption: Primary degradation pathway of this compound.

Other Potential Degradation Factors

-

Thermolysis: While the compound is a solid with a relatively high predicted boiling point, prolonged exposure to elevated temperatures can accelerate hydrolysis and potentially lead to other decomposition pathways.

-

Incompatible Materials: As a reactive acid chloride, it should be stored away from strong bases, alcohols, and amines, as these will react readily with the sulfonyl chloride group[3].

Recommended Storage and Handling Protocols

To mitigate degradation and preserve the compound's integrity, a multi-layered approach to storage and handling is essential. The core principle is the rigorous exclusion of moisture.

Storage Conditions

The consensus from safety data sheets and chemical best practices points to a consistent set of storage requirements.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Cool place; Room temperature. | Reduces reaction kinetics of potential degradation pathways. | [2] |

| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Displaces atmospheric moisture, preventing hydrolysis. | [2] |

| Container | Tightly closed, in a dry and well-ventilated place. | Prevents ingress of atmospheric moisture and ensures safe containment. | [2][7] |

| Light | Protect from direct light (recommended). | While not explicitly stated as light-sensitive, it is good practice for reactive intermediates. | General Lab Practice |

Step-by-Step Handling Workflow

Adherence to a strict workflow when handling the compound is critical to prevent inadvertent exposure to atmospheric moisture.

Caption: Recommended workflow for handling moisture-sensitive sulfonyl chlorides.

Protocol: Stability Assessment by HPLC

Regularly assessing the purity of this compound is a self-validating measure of storage and handling efficacy. A reverse-phase High-Performance Liquid Chromatography (HPLC) method can be employed to quantify the parent compound and detect the presence of its primary hydrolytic degradant, 4-(2-chlorophenoxy)benzenesulfonic acid.

Objective

To determine the purity of this compound and quantify the percentage of the corresponding sulfonic acid.

Materials and Reagents

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic Acid (TFA)

-

C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Chromatographic Conditions

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 30% B

-

18-25 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

Sample Preparation

-

Carefully weigh ~5 mg of the compound in a dry vial.

-

Dissolve in 5.0 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

Analysis and Interpretation

-

The sulfonyl chloride, being more non-polar, will have a longer retention time than the more polar sulfonic acid degradant.

-

Purity can be calculated based on the area percentage of the main peak.

-

A significant peak at an earlier retention time is indicative of hydrolysis and suggests a review of storage and handling procedures.

Conclusion

The chemical integrity of this compound is principally challenged by its susceptibility to hydrolysis. By understanding this core instability and implementing rigorous moisture-exclusion protocols for storage and handling, researchers can ensure the compound's purity and reactivity are maintained. The recommended procedures, including storage under an inert atmosphere and regular purity assessment via HPLC, constitute a robust system for preserving the quality of this valuable synthetic intermediate, thereby safeguarding the reliability and success of subsequent research and development activities.

References

- 1. fishersci.nl [fishersci.nl]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 7. fishersci.com [fishersci.com]

The Strategic Application of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride in Modern Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 4-(2-chlorophenoxy)benzenesulfonyl chloride, a versatile chemical intermediate with significant potential in medicinal chemistry. We will dissect the molecule's structural components, outlining the synthesis of the core scaffold and its subsequent elaboration into diverse derivatives. The primary focus will be on the strategic incorporation of the diaryl ether and sulfonamide moieties into novel chemical entities targeting a range of therapeutic areas, including inflammatory diseases and bacterial infections. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale behind its use, detailed experimental protocols, and insights into potential structure-activity relationships.

Introduction: Unveiling a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with multiple biological targets. The diaryl ether motif is one such scaffold, recognized for its presence in a wide array of bioactive compounds. When coupled with the highly reactive and versatile benzenesulfonyl chloride group, the resulting molecule, this compound, becomes a powerful building block for the synthesis of novel therapeutic agents.

The core structure combines three key features:

-

The Diaryl Ether Linkage: This flexible yet stable ether bond provides a defined spatial orientation for the two aromatic rings, influencing the molecule's overall conformation and ability to bind to target proteins.

-

The 2-Chlorophenoxy Group: The presence and position of the chlorine atom can significantly impact the compound's lipophilicity, metabolic stability, and electronic properties, offering a handle for fine-tuning pharmacokinetic and pharmacodynamic profiles.

-

The Sulfonyl Chloride Moiety: This highly reactive functional group serves as a linchpin for introducing a diverse range of functionalities, most notably through the formation of sulfonamides. Sulfonamides are a cornerstone of medicinal chemistry, found in drugs with antibacterial, anti-inflammatory, and anticancer properties.[1][2]

This guide will delve into the practical applications of this promising intermediate, providing a roadmap for its effective utilization in medicinal chemistry programs.

Synthesis and Chemical Properties

The synthesis of this compound is a multi-step process that can be achieved through established organic chemistry methodologies. A general and reliable approach involves the chlorosulfonation of the corresponding diaryl ether.

Synthesis of the Diaryl Ether Precursor

The initial step is the formation of the diaryl ether linkage, typically achieved via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation.

Experimental Protocol: Synthesis of 1-Chloro-2-(4-phenoxyphenyl)benzene

-

Reactants: 4-bromophenol, 1-chloro-2-iodobenzene, potassium carbonate, copper(I) iodide, and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a stirred solution of 4-bromophenol and potassium carbonate in DMF, add copper(I) iodide.

-

Add 1-chloro-2-iodobenzene to the reaction mixture.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 120 to 150 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

-

Chlorosulfonation of the Diaryl Ether

The subsequent step involves the introduction of the sulfonyl chloride group onto the diaryl ether precursor. This is typically achieved by reacting the diaryl ether with chlorosulfonic acid.

Experimental Protocol: Synthesis of this compound

-

Reactants: 1-Chloro-2-(4-phenoxyphenyl)benzene, chlorosulfonic acid.

-

Procedure:

-

Cool a flask containing chlorosulfonic acid to 0 °C in an ice bath.

-

Slowly add the diaryl ether precursor to the cooled chlorosulfonic acid with vigorous stirring. The addition should be done portion-wise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate of this compound is then collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum to obtain the final compound.

-

Diagram: Synthetic Pathway

Caption: General synthetic route to this compound.

Potential Applications in Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold for the development of a wide range of therapeutic agents. The primary route for derivatization is through the reaction of the sulfonyl chloride with amines to form sulfonamides.

Anti-inflammatory Agents

The diaryl ether sulfonamide scaffold has been explored for its anti-inflammatory properties.[2][3] The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators. For instance, derivatives of this class have the potential to target enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively.[4]

Hypothetical Signaling Pathway Inhibition:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of triarylsulfonamides as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Synthetic Versatility: A Technical Guide to the Reactivity of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Chlorophenoxy)benzenesulfonyl chloride is a pivotal chemical intermediate, extensively utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its value lies in the highly reactive sulfonyl chloride moiety, which serves as a versatile electrophilic handle for constructing complex organic molecules. This guide provides an in-depth analysis of the chemical reactivity of this compound, focusing on the electronic and steric factors that govern the behavior of the sulfonyl chloride group. We will explore its primary reactions, offer detailed, field-proven experimental protocols, and provide troubleshooting insights to empower researchers in harnessing its full synthetic potential. This document is structured to serve as a practical resource, bridging fundamental chemical principles with real-world laboratory applications.

Introduction: The Significance of a Versatile Building Block

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][3][4][5] The most direct and reliable method for constructing this critical moiety is the reaction between a primary or secondary amine and a sulfonyl chloride.[6][7] this compound has emerged as a particularly valuable building block, offering a unique combination of reactivity and structural complexity that facilitates the development of targeted, high-efficacy compounds.[1]

This guide delves into the core of its utility: the predictable yet tunable reactivity of its sulfonyl chloride group. By understanding the interplay of electronic effects imparted by the 4-(2-chlorophenoxy) substituent and the steric environment around the sulfur atom, chemists can optimize reaction conditions, maximize yields, and design novel synthetic pathways.

| Physicochemical Properties of this compound | |

| Synonyms | [4-(2-Chlorophenoxy)phenyl]sulfonyl chloride[1][8] |

| CAS Number | 610277-84-4[1][9] |

| Molecular Formula | C₁₂H₈Cl₂O₃S[1][8][9] |

| Molecular Weight | 303.16 g/mol [1][8][9] |

| Appearance | Light beige to off-white solid[1][8] |

| Storage Conditions | Store at 2-8°C, moisture sensitive[1][8][10] |

Chapter 1: The Electrophilic Heart - Understanding the Sulfonyl Chloride Group

The reactivity of this compound is dominated by the properties of the sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement makes the sulfur atom highly electron-deficient and, therefore, a potent electrophile, primed for attack by nucleophiles.[5]

Electronic Landscape

The reactivity of the sulfonyl chloride is finely tuned by the substituent at the para position of the benzene ring. In this case, the 4-(2-chlorophenoxy) group exerts competing electronic effects:

-

Resonance Donation: The lone pairs on the ether oxygen atom can be delocalized into the benzene ring through resonance (+R effect). This effect pushes electron density towards the sulfonyl chloride group, which would slightly decrease the electrophilicity of the sulfur atom.

-

Inductive Withdrawal: The electronegative oxygen and chlorine atoms, along with the second aromatic ring, pull electron density away from the sulfonyl-bearing ring through the sigma bonds (-I effect). This inductive effect increases the electrophilicity of the sulfur atom.

Generally, for ethers at the para position, the inductive withdrawal effect is significant, leading to a net deactivation of the ring towards electrophilic substitution but, crucially, an activation of the sulfonyl chloride group towards nucleophilic attack . The electron-withdrawing nature enhances the partial positive charge on the sulfur atom, making it more susceptible to nucleophiles compared to unsubstituted benzenesulfonyl chloride.[11]

Caption: Electronic effects governing sulfur atom electrophilicity.

Steric Considerations

Steric hindrance can play a significant role in the reactions of sulfonyl chlorides.[12][13] For this compound, the bulky substituent is in the para position, which is remote from the reaction center. Therefore, it does not create significant steric shielding of the sulfur atom itself.

However, steric hindrance becomes a critical factor when considering the nucleophile. Highly branched or bulky nucleophiles (e.g., diisopropylamine, t-butylamine) will experience steric repulsion from the overall molecule, potentially slowing the reaction rate or requiring more forcing conditions (e.g., higher temperatures) to overcome the activation energy barrier.[12][14] The ortho-chloro atom on the phenoxy ring contributes to the overall size and conformational rigidity of the substituent but its direct impact on the approach to the sulfur atom is minimal compared to a substituent ortho to the sulfonyl chloride group itself.[15]

Chapter 2: Core Reactions and Mechanistic Insights

The electron-deficient sulfur atom is the hub of reactivity, readily engaging with a variety of nucleophiles.

Sulfonamide Synthesis: The Primary Application

The formation of sulfonamides via reaction with primary or secondary amines is the most common and valuable transformation of this compound.[1][2] The reaction proceeds through a nucleophilic substitution mechanism.

Mechanism:

-

Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic sulfur atom.

-

Tetrahedral Intermediate: A transient, tetrahedral intermediate is formed.

-

Chloride Elimination: The sulfonyl-chlorine bond breaks, and the chloride ion is expelled as a leaving group.

-

Deprotonation: A base (typically a non-nucleophilic amine like triethylamine or pyridine added to the reaction) removes the proton from the nitrogen atom to yield the neutral sulfonamide and the hydrochloride salt of the base. This final step is crucial as it prevents the generated HCl from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[16]

Caption: Mechanism of sulfonamide formation.

This reaction is highly efficient and forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[17][18] Primary amines form a sulfonamide that is soluble in aqueous base (due to the acidic N-H proton), while secondary amines form an insoluble sulfonamide (no acidic N-H proton).[18][19]

Sulfonate Ester Formation

In a similar fashion, alcohols and phenols can act as nucleophiles to attack the sulfonyl chloride, yielding sulfonate esters. This reaction is typically performed in the presence of a base like pyridine, which not only neutralizes the HCl byproduct but can also act as a nucleophilic catalyst.

Competing Reaction: Hydrolysis

A critical consideration when working with this compound is its sensitivity to moisture.[8][10] Water can act as a nucleophile, leading to hydrolysis of the sulfonyl chloride to the corresponding 4-(2-chlorophenoxy)benzenesulfonic acid.[20] This reaction is generally slow in cold water but accelerates upon heating or under basic conditions.[20][21]

Causality: The presence of sulfonic acid as a byproduct can complicate purification and lower the yield of the desired product. Therefore, all reactions should be conducted under strictly anhydrous conditions, using oven-dried glassware and anhydrous solvents.[12]

Chapter 3: Practical Applications & Experimental Protocols

The true value of a reagent is realized in its practical application. This section provides a robust, self-validating protocol for a typical sulfonamide synthesis.

Protocol: General Procedure for Synthesis of N-Aryl/Alkyl-4-(2-chlorophenoxy)benzenesulfonamide

This protocol is designed to be a reliable starting point. Optimization of temperature, reaction time, and stoichiometry may be required for specific, challenging substrates.

Methodology:

-

Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary or secondary amine (1.0 equivalents).

-

Solvent & Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration). Add a non-nucleophilic base, such as triethylamine (1.5 equivalents) or pyridine (2.0 equivalents), to the solution via syringe.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution to the cooled amine mixture dropwise over 15-30 minutes using a dropping funnel. A slight excess of the sulfonyl chloride ensures full conversion of the limiting amine.

-

Reaction Execution: Stir the reaction at 0 °C for one hour, then allow it to warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 4-24 hours).

-

Work-up (Self-Validation Step 1): Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction & Washing: Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any sulfonic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation Step 2): Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Standard workflow for sulfonamide synthesis.

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| No or Slow Reaction | 1. Poorly nucleophilic amine (e.g., aniline).2. Significant steric hindrance from the nucleophile.[12]3. Deactivated amine (protonated by acid). | 1. Add a catalyst like 4-Dimethylaminopyridine (DMAP, 0.1 eq).2. Increase reaction temperature (reflux in THF or 1,2-DCE).3. Ensure sufficient base is present and reagents are pure. |

| Low Yield | 1. Hydrolysis of the sulfonyl chloride starting material.[12]2. Incomplete reaction.3. Product loss during work-up/purification. | 1. Use anhydrous solvents and oven-dried glassware.2. Increase reaction time or temperature.3. Optimize extraction pH and chromatography conditions. |

| Multiple Products | 1. Impure starting materials.2. Side reactions due to excessive heat.3. For primary amines, potential for double sulfonylation (less common). | 1. Verify purity of amine and sulfonyl chloride via NMR.[12]2. Maintain controlled temperature, especially during addition.3. Use a strict 1:1 stoichiometry of amine to sulfonyl chloride. |

Conclusion

This compound is a potent and versatile electrophile, serving as a cornerstone for the synthesis of sulfonamides and other sulfur-containing compounds. Its reactivity is governed by a combination of strong electronic activation from its substituents and a sterically accessible sulfur center. By understanding these principles and employing robust, anhydrous reaction protocols, researchers can effectively leverage this building block to construct complex molecules of significant interest in pharmaceutical and agrochemical development. The ability to reliably form the sulfonamide linkage underscores its enduring importance in the synthetic chemist's toolkit.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. This compound CAS#: 610277-84-4 [amp.chemicalbook.com]

- 9. PubChemLite - this compound (C12H8Cl2O3S) [pubchemlite.lcsb.uni.lu]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Preparation of Sulfonate Esters from 4-(2-Chlorophenoxy)benzenesulfonyl Chloride

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Sulfonate Esters

Sulfonate esters are a pivotal class of organic compounds, recognized for their versatile applications in medicinal chemistry and materials science.[1][2] Their utility stems from the sulfonate group's capacity to act as an excellent leaving group in nucleophilic substitution reactions, a property leveraged in the synthesis of complex molecules.[1][3] Furthermore, the incorporation of a sulfonate moiety can enhance the water-solubility of hydrophobic molecules, a crucial attribute in drug design and formulation.[4][5] The specific precursor, 4-(2-chlorophenoxy)benzenesulfonyl chloride, offers a scaffold that combines the reactive sulfonyl chloride group with a synthetically adaptable diaryl ether linkage, making it a valuable starting material for creating diverse sulfonate ester libraries with potential biological activities.

This guide provides a comprehensive overview of the synthesis of sulfonate esters from this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical analytical characterization methods.

Reaction Chemistry and Mechanistic Insights

The formation of a sulfonate ester from a sulfonyl chloride and an alcohol or phenol is fundamentally a nucleophilic substitution reaction at the sulfur atom.[3][6] The reaction is typically conducted in the presence of a base, such as pyridine, which serves a dual role: it acts as a nucleophilic catalyst and as a scavenger for the hydrogen chloride (HCl) byproduct.[6][7]

The generally accepted mechanism proceeds through the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol or phenol attacks the electrophilic sulfur atom of the this compound.[3]

-

Intermediate Formation: This attack leads to the formation of a transient, protonated intermediate.

-

Deprotonation: The base (e.g., pyridine) deprotonates the intermediate, neutralizing the positive charge on the oxygen.[6]

-

Leaving Group Departure: Concurrently, the chloride ion departs, resulting in the formation of the stable sulfonate ester.

In some cases, particularly with pyridine as the base, an alternative pathway involving a more reactive sulfonylpyridinium salt intermediate may occur. This intermediate is highly electrophilic and readily reacts with the alcohol or phenol.[8]

Visualizing the Reaction Mechanism

Caption: General mechanism for sulfonate ester synthesis.

Experimental Protocol: Synthesis of a Representative Sulfonate Ester

This protocol details the synthesis of a model sulfonate ester, for instance, by reacting this compound with a simple phenol.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| This compound | C₁₂H₈Cl₂O₃S | 319.16 | Commercial Source | ≥98% |

| Phenol (or substituted phenol) | Varies | Varies | Commercial Source | ≥99% |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | Commercial Source | ≥99.8% |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | Commercial Source | ≥99.8% |

| Hydrochloric acid (HCl), 1 M aqueous | HCl | 36.46 | Commercial Source | 1 M |

| Saturated sodium bicarbonate (NaHCO₃) soln. | NaHCO₃ | 84.01 | Prepared in-house | N/A |

| Brine (saturated NaCl solution) | NaCl | 58.44 | Prepared in-house | N/A |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Commercial Source | N/A |

| Silica gel for column chromatography | SiO₂ | 60.08 | Commercial Source | 60 Å |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen phenol (1.0 equivalent) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.5 equivalents).

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (phenol) is consumed.

-

Workup:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Product Characterization:

Visualizing the Experimental Workflow

Caption: Workflow for sulfonate ester synthesis.

Safety Precautions

Working with sulfonyl chlorides and pyridine requires strict adherence to safety protocols due to their hazardous nature.

-

Sulfonyl Chlorides: this compound is corrosive and reacts with moisture, including atmospheric humidity, to produce HCl gas. It should be handled in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14][15]

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin. All manipulations involving pyridine should be performed in a fume hood.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12][13][14][15]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reaction time; low reactivity of the phenol; moisture in reagents. | Extend the reaction time. For less reactive phenols, consider gentle heating. Ensure all reagents and solvents are anhydrous. |

| Low Yield | Product loss during workup or purification; side reactions. | Optimize the workup procedure to minimize extractions. Adjust the stoichiometry of reagents. Ensure the reaction temperature is controlled to prevent side product formation. |

| Formation of Multiple Products | Presence of impurities in starting materials; degradation of the product. | Use highly pure starting materials. Analyze the product stability under the reaction and purification conditions. Consider using milder reaction conditions. |

| Difficulty in Purification | Co-elution of product with impurities. | Optimize the eluent system for column chromatography. Consider alternative purification techniques such as recrystallization if the product is a solid. |

Characterization of Sulfonate Esters

Accurate characterization is essential to confirm the identity and purity of the synthesized sulfonate ester.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Expect characteristic shifts for the aromatic protons of the 4-(2-chlorophenoxy)phenyl group and the R-group of the ester.

-

¹³C NMR: Shows the number and types of carbon atoms. The carbon attached to the sulfonate oxygen will have a characteristic chemical shift.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Look for strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).

-

-

Mass Spectrometry (MS):

-

Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.

-

Conclusion

The synthesis of sulfonate esters from this compound is a robust and versatile method for accessing a wide range of compounds with potential applications in drug discovery and materials science. By understanding the reaction mechanism, adhering to a well-defined experimental protocol, and employing rigorous characterization techniques, researchers can efficiently prepare these valuable molecules. Careful attention to safety and troubleshooting potential issues will ensure successful and reproducible outcomes.

References

- 1. eurjchem.com [eurjchem.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00046G [pubs.rsc.org]

- 10. Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. aksci.com [aksci.com]

- 15. chemicalbook.com [chemicalbook.com]

Application Notes and Protocols: The Strategic Use of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride in the Synthesis of Novel Agrochemicals

Introduction: A Privileged Scaffold in Agrochemical Design

The diaryl ether motif is a cornerstone in the design of modern agrochemicals, imparting a unique combination of chemical stability, conformational flexibility, and potent biological activity.[1] Within this chemical class, 4-(2-chlorophenoxy)benzenesulfonyl chloride has emerged as a critical and versatile building block for the synthesis of a new generation of fungicides and herbicides. Its utility lies in the strategic combination of a diaryl ether core, which can be readily synthesized, and a reactive sulfonyl chloride functional group that allows for the facile introduction of diverse functionalities to modulate biological activity.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis and application of this compound in agrochemical development. We will explore the synthetic pathways to this key intermediate, provide detailed protocols for its use in the creation of novel sulfonamide-based agrochemicals, and discuss the mechanistic basis for their biological activity.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a two-step process that begins with the formation of the diaryl ether linkage, followed by chlorosulfonation of the resulting diaryl ether.

Part 1: Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[2][3][4][5] In this case, 2-chlorophenol is coupled with a 4-halobenzene derivative, typically 4-chloronitrobenzene, which is activated towards nucleophilic aromatic substitution.

Reaction Scheme:

Caption: Ullmann condensation for the synthesis of the diaryl ether intermediate.

Experimental Protocol: Synthesis of 4-(2-Chlorophenoxy)nitrobenzene

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenol (1.0 eq), 4-chloronitrobenzene (1.0 eq), potassium carbonate (K₂CO₃) (2.0 eq) as the base, and copper(I) iodide (CuI) (0.1 eq) as the catalyst.

-

Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture to 140-160 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Washing: Wash the combined organic layers with water and brine.

-